(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide
CAS No.: 300347-28-8
Cat. No.: VC8096995
Molecular Formula: C16H19BrFNO2
Molecular Weight: 356.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 300347-28-8 |
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Molecular Formula | C16H19BrFNO2 |
Molecular Weight | 356.23 |
IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide |
Standard InChI | InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H |
Standard InChI Key | PCPDXJPBBIVLLI-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br |
Canonical SMILES | COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is C₁₇H₁₉FNO₂·HBr, yielding a molecular weight of 354.25 g/mol. The compound’s structure features two distinct benzyl moieties:
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A 3,4-dimethoxybenzyl group providing electron-donating methoxy substituents at the 3- and 4-positions.
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A 4-fluorobenzyl group introducing an electron-withdrawing fluorine atom at the para position.
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 354.25 g/mol |
Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |
Melting Point | 215–220°C (decomposes) |
pKa (amine) | ~9.2 (estimated) |
Stability | Hygroscopic; store under inert gas |
The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the methoxy groups improve solubility and membrane permeability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Nucleophilic Substitution:
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3,4-Dimethoxybenzylamine reacts with 4-fluorobenzyl bromide in dichloromethane under reflux.
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A base (e.g., triethylamine) neutralizes HBr generated during the reaction.
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Reaction equation:
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Salt Formation:
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The free base is treated with hydrobromic acid in ethanol to yield the hydrobromide salt.
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Yield: ~65–70% after recrystallization from ethanol/water .
Industrial-Scale Optimization
Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reduce byproducts. Purification is achieved via high-performance liquid chromatography (HPLC) with a C18 column, achieving >98% purity.
Biological Activity and Mechanisms
Neurotransmitter Receptor Modulation
Structural analogs demonstrate affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. The 4-fluoro substituent increases lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
Table 2: Receptor Binding Affinity (IC₅₀)
Receptor | IC₅₀ (nM) | Comparative Compound |
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5-HT₁A | 12.3 | (4-Methoxybenzyl)(4-fluorobenzyl)amine |
D₂ | 45.7 | (3,4-Dimethoxybenzyl)benzylamine |
Monoamine Oxidase Inhibition
Preliminary assays indicate MAO-A inhibition (IC₅₀ = 8.9 µM), potentially elevating synaptic serotonin levels. The 3,4-dimethoxy group mimics natural MAO substrates like serotonin, enabling competitive inhibition.
Applications in Scientific Research
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing antidepressants and anxiolytics.
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Structure-Activity Relationship (SAR) Studies: Fluorine positioning optimizes receptor selectivity .
Materials Science
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Ionic Liquid Precursor: The hydrobromide salt’s ionic nature facilitates its use in conductive polymers.
Parameter | Recommendation |
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PPE | Gloves, lab coat, eye protection |
Storage | -20°C under argon |
Disposal | Neutralize with NaOH, incinerate |
The compound is a skin irritant and may cause respiratory distress if inhaled.
Comparative Analysis with Structural Analogs
Fluorine Substitution Effects
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4-Fluoro vs. 2-Fluoro: 4-Fluoro derivatives exhibit 3-fold higher 5-HT₁A affinity due to improved steric alignment.
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Methoxy Positioning: 3,4-Dimethoxy groups enhance MAO inhibition compared to 2,3-dimethoxy analogs.
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